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Compound of Interest

Compound Name:
5-Bromo-3-methylfuran-2-

carboxylic acid

Cat. No.: B1290503 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Furancarbonsäuren sind eine wichtige Klasse von heterocyclischen Verbindungen,

die als vielseitige Bausteine in der organischen Synthese, insbesondere in der medizinischen

Chemie, dienen.[1][2] Die Derivatisierung der Carbonsäuregruppe ermöglicht die Synthese

einer Vielzahl von funktionellen Molekülen wie Estern, Amiden und Acylchloriden, die als

wichtige Zwischenprodukte für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen.[2]

[3][4] Diese Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter

antibakterielle, antivirale, entzündungshemmende und antidiabetische Eigenschaften.[2][4][5]

Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung der

Carbonsäuregruppe am Furanring, einschließlich quantitativer Daten und schrittweiser

Versuchsprotokolle.

Umwandlung in Acylchloride
Die Aktivierung der Carbonsäure zu einem reaktiveren Acylchlorid ist ein gängiger erster Schritt

für weitere Umsetzungen, wie die Amidierung oder Veresterung.[6] Furan-2-carbonylchlorid ist

ein nützliches pharmazeutisches Zwischenprodukt.[3]
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Furan-2-carbonsäure + SOCl₂ oder (COCl)₂ → Furan-2-carbonylchlorid + SO₂ + HCl
(oder CO + CO₂ + HCl)

Click to download full resolution via product page

Abbildung 1: Synthese von Furan-2-carbonylchlorid.

Experimentelles Protokoll: Synthese von Furan-2-carbonylchlorid

Reagenzien und Aufbau: Geben Sie Furan-2-carbonsäure (1,0 Äquivalente) in einen

trockenen, mit einem Rückflusskühler und einem Gaseinleitungsrohr ausgestatteten

Rundkolben unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff).

Reaktionsdurchführung: Fügen Sie langsam Thionylchlorid (SOCl₂) (2,0-3,0 Äquivalente) bei

0 °C hinzu.[6] Eine katalytische Menge an Dimethylformamid (DMF) kann zugegeben

werden.

Heizen: Lassen Sie die Mischung auf Raumtemperatur erwärmen und erhitzen Sie sie dann

für 1-2 Stunden unter Rückfluss, bis die Gasentwicklung aufhört.[6] Die Reaktion wurde

bereits 1924 durch Rückflusskochen von 2-Furansäure in überschüssigem Thionylchlorid auf

einem Wasserbad beschrieben.[3]

Aufarbeitung: Entfernen Sie überschüssiges Thionylchlorid durch Destillation oder unter

reduziertem Druck.[6]

Produkt: Das rohe Furan-2-carbonylchlorid kann direkt im nächsten Schritt verwendet

werden.[6] Es handelt sich um eine farblose bis blassgelbe Flüssigkeit.[7]

Amidierung der Carbonsäuregruppe
Die Bildung von Amidbindungen ist eine der wichtigsten Reaktionen in der medizinischen

Chemie. Furanamide können über das Acylchlorid-Intermediat oder durch den direkten Einsatz

von Kupplungsreagenzien synthetisiert werden.

Diese zweistufige Methode ist besonders für weniger reaktive Amine geeignet.[6]
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Schritt 1: Acylchlorid-Bildung

Schritt 2: Amid-Bildung

Furan-2-carbonsäure

Furan-2-carbonylchlorid

 + SOCl₂

Furan-2-carboxamid

 in DCM, 0°C

Amin (R-NH₂) Base (z.B. Pyridin)

Click to download full resolution via product page

Abbildung 2: Workflow der Amidierung über Acylchlorid.

Experimentelles Protokoll: Amidierung über Furan-2-carbonylchlorid

Vorbereitung der Aminlösung: Lösen Sie das gewünschte Amin (1,0 Äquivalente) und eine

Base wie Triethylamin oder Pyridin (1,5 Äquivalente) in einem wasserfreien Lösungsmittel

wie Dichlormethan (DCM).[6]

Reaktionsdurchführung: Kühlen Sie die Aminlösung auf 0 °C und fügen Sie langsam das im

vorherigen Schritt hergestellte rohe Furan-2-carbonylchlorid hinzu.[6]

Reaktionsüberwachung: Lassen Sie die Reaktion bei 0 °C für 30 Minuten rühren und

erwärmen Sie sie dann auf Raumtemperatur. Überwachen Sie den Fortschritt der Reaktion

mittels Dünnschichtchromatographie (DC) oder LC-MS.

Aufarbeitung: Führen Sie eine wässrige Aufarbeitung durch, indem Sie die

Reaktionsmischung mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung

waschen. Trocknen Sie die organische Phase über Natriumsulfat.
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Reinigung: Reinigen Sie das Endprodukt durch Säulenchromatographie oder

Umkristallisation.

Kupplungsreagenzien aktivieren die Carbonsäure in situ und ermöglichen eine direkte Reaktion

mit dem Amin, oft unter milderen Bedingungen und mit höheren Ausbeuten.

Daten zur Amidierung mit verschiedenen Kupplungsreagenzien:

Kupplungsrea
genz

Additiv/Base Lösungsmittel
Typische
Ausbeute (%)

Anmerkungen

EDC HOBt DMF/DCM 70-95%

Wasserlösliche

Nebenprodukte,

einfache

Aufreinigung.[6]

HATU DIPEA/TEA DMF 85-98%

Hohe Effizienz,

geringe

Racemisierung.

[6]

TBTU DIPEA/TEA DMF 80-95%

Effektiv für die

regioselektive

Monoamidierung

von Furan-2,5-

dicarbonsäure.[6]

[8]

DCC HOBt/DMAP DCM 60-85%

Bildet unlösliches

DCU-

Nebenprodukt.[6]

DMTMM NMM Wasser/MeOH 75-90%

Gut für

Reaktionen in

wässrigen

Medien.[6]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid; HOBt: 1-Hydroxybenzotriazol; HATU: 1-

[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat;
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TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluorborat; DCC: N,N'-

Dicyclohexylcarbodiimid; DMAP: 4-Dimethylaminopyridin; DMTMM: 4-(4,6-Dimethoxy-1,3,5-

triazin-2-yl)-4-methylmorpholiniumchlorid; DIPEA: N,N-Diisopropylethylamin; TEA: Triethylamin;

NMM: N-Methylmorpholin; DMF: Dimethylformamid; DCM: Dichlormethan.

Experimentelles Protokoll: EDC/HOBt-gekoppelte Amidierung

Reagenzien und Aufbau: Lösen Sie Furan-2-carbonsäure (1,0 Äquivalente) und 1-

Hydroxybenzotriazol (HOBt) (1,2 Äquivalente) in wasserfreiem DMF oder DCM in einem

trockenen Rundkolben.[6]

Reaktionsdurchführung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C. Fügen Sie das

Amin (1,1 Äquivalente) zur Mischung hinzu.[6]

Zugabe des Kupplungsreagenz: Fügen Sie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid

(EDC) (1,2 Äquivalente) portionsweise zur Reaktionsmischung hinzu, während die

Temperatur bei 0 °C gehalten wird.[6]

Reaktionsüberwachung: Lassen Sie die Reaktion 30 Minuten bei 0 °C rühren und erwärmen

Sie sie dann auf Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels DC oder

LC-MS.[6]

Aufarbeitung und Reinigung: Führen Sie nach Abschluss der Reaktion eine wässrige

Aufarbeitung durch und reinigen Sie das Endprodukt durch Säulenchromatographie oder

Umkristallisation.[6]

Veresterung der Carbonsäuregruppe
Furan-Ester sind ebenfalls wichtige Zwischenprodukte und können durch verschiedene

Methoden synthetisiert werden.

Logischer Ablauf der Veresterung:
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Abbildung 3: Logischer Fluss der Veresterungsreaktion.

Experimentelles Protokoll: Veresterung mit TMSCl in Methanol

Diese Methode wurde erfolgreich zur Veresterung von Furandicarbonsäuren eingesetzt, die

sich nur schwer mit herkömmlichen säurekatalysierten Methoden verestern lassen.[9][10]

Reagenzien und Aufbau: Suspendieren Sie Furan-2-carbonsäure (1,0 Äquivalente) in reinem

Methanol in einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist.
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Reaktionsdurchführung: Fügen Sie Trimethylsilylchlorid (TMSCl) (2,0 Äquivalente) zur

Suspension hinzu.

Heizen: Erhitzen Sie die Reaktionsmischung unter Rückfluss. Überwachen Sie den

Fortschritt mittels DC.

Aufarbeitung: Nach Abkühlen der Reaktion entfernen Sie das Lösungsmittel unter

reduziertem Druck. Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B.

Ethylacetat) und waschen Sie ihn mit einer gesättigten Natriumbicarbonatlösung und

anschließend mit Wasser.

Reinigung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und

entfernen Sie das Lösungsmittel. Reinigen Sie den rohen Ester durch

Säulenchromatographie auf Kieselgel.[9]

Anwendungen in der Arzneimittelentwicklung

Derivate von Furancarbonsäuren sind von erheblichem Interesse für die

Arzneimittelentwicklung. Sie dienen als Bausteine für komplexe Moleküle und weisen selbst

pharmakologische Aktivitäten auf.[1] Beispielsweise wurde eine Reihe von Furan-2-

carbonsäure-Derivaten im Rahmen eines phänotypischen Screenings untersucht, was zur

Entdeckung eines vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes

führte.[5] Die Furanstruktur wird oft als Bioisoster für Phenylringe verwendet, um sterische und

elektronische Eigenschaften zu modifizieren, was die metabolische Stabilität und die

Wechselwirkungen zwischen Medikament und Rezeptor verbessern kann.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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